molecular formula C25H31Cl3O6 B048081 Napyradiomycin B4 CAS No. 111216-63-8

Napyradiomycin B4

Cat. No. B048081
M. Wt: 533.9 g/mol
InChI Key: WIMMWIAJQXLZLL-VTQDYBALSA-N
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Description

Napyradiomycin B4 is a member of the napyradiomycin family of bacterial meroterpenoids . These compounds are produced using three organic substrates (1,3,6,8-tetrahydroxynaphthalene, dimethylallyl pyrophosphate, and geranyl pyrophosphate), and catalysis via five enzymes . Napyradiomycin B4 contains total 68 bond(s); 37 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 4 six-membered ring(s), 2 ten-membered ring(s), 2 ketone(s) (aromatic), 1 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 tertiary .


Synthesis Analysis

The biosynthetic route to the napyradiomycin family has been fully described . The antimicrobial and cytotoxic natural products napyradiomycins A1 and B1 are produced using three organic substrates and catalysis via five enzymes: two aromatic prenyltransferases (NapT8 and T9); and three vanadium dependent haloperoxidase (VHPO) homologues (NapH1, H3, and H4) . This remarkably streamlined biosynthesis highlights the utility of VHPO enzymology in complex natural product generation .


Molecular Structure Analysis

The structures of the new napyradiomycins were characterized by HRMS and 1D- and 2D-NMR spectroscopies and their relative configurations were established through a combination of molecular modelling with nOe and coupling constants NMR analysis . The absolute configuration of each compound is also proposed based on biosynthetic arguments and the comparison of specific rotation data with those of related compounds .


Chemical Reactions Analysis

The biosynthetic route to the napyradiomycin family involves a unique chloronium-induced terpenoid cyclization to establish two stereocenters and a new carbon-carbon bond, and dual-acting NapH1 catalyzes chlorination and etherification reactions at two distinct stages of the pathway .


Physical And Chemical Properties Analysis

Napyradiomycin B4 contains total 68 bond(s); 37 non-H bond(s), 8 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 4 six-membered ring(s), 2 ten-membered ring(s), 2 ketone(s) (aromatic), 1 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 tertiary .

Scientific Research Applications

  • Antifouling Properties : Napyradiomycin derivatives have been found to inhibit 80% of marine biofilm-forming bacteria and the larvae of Mytilus galloprovincialis, showcasing potential for antifouling applications in marine environments (Pereira et al., 2020).

  • Biofilm Inhibition : A metabolite of Napyradiomycin, SF2415B3, produced by MAR4 Streptomyces strains, has been shown to inhibit the formation of biofilms by Staphylococcus aureus (Bauermeister et al., 2019).

  • Biosynthetic Cyclization : Napyradiomycin B4 is identified as a novel meroterpenoid natural product produced by Streptomyces aculeolatus and Streptomyces sp. CNQ-525, playing a role in the biosynthetic cyclization of terpenoids (Winter et al., 2007).

  • Antiviral and Antibacterial Activities : Napyradiomycin A4, closely related to B4, shows potential as an antiviral agent against pseudorabies virus and has antibacterial activities against pathogens like Streptococcus suis and Erysipelothrix rhusiopathiae (Zhang et al., 2023).

  • Antibacterial and Antitumor Properties : Napyradiomycins demonstrate growth inhibition of Gram-positive bacteria, including drug-resistant strains, and contain anticancer properties. They are known for their unique structures incorporating naphthopyran chromophores and halogens (Shiomi et al., 1986).

  • Cytotoxicity and Apoptosis Induction : Certain Napyradiomycin derivatives induce apoptosis in colon adenocarcinoma cell lines, suggesting potential as specific biochemical targets for cancer treatment (Farnaes et al., 2014).

  • Antioxidant and Anti-inflammatory Activities : Napyradiomycin, specifically 16Z-19-hydroxynapyradiomycin A1, has been identified as possessing antioxidant and anti-inflammatory properties, making it a promising therapeutic compound for diseases associated with oxidative stress and inflammation (Choi et al., 2020).

Future Directions

The sodium D line specific rotations of compound 4 and napyradiomycin B4 are both negative, providing evidence that both compounds should possess the same absolute configuration . This suggests that future research could explore the implications of this shared configuration.

properties

IUPAC Name

(3R,4aR,10aS)-3,4a-dichloro-10a-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31Cl3O6/c1-21(2)15(23(5,33)7-6-16(21)26)10-25-19(31)13-8-12(29)9-14(30)18(13)20(32)24(25,28)11-17(27)22(3,4)34-25/h8-9,15-17,29-30,33H,6-7,10-11H2,1-5H3/t15-,16-,17+,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMMWIAJQXLZLL-VTQDYBALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC(C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)(C)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H](C([C@@H]1C[C@]23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)[C@]2(C[C@H](C(O3)(C)C)Cl)Cl)(C)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31Cl3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80912051
Record name 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Napyradiomycin B4

CAS RN

111216-63-8
Record name Napyradiomycin B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80912051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
SMK McKinnie, ZD Miles, PA Jordan… - Journal of the …, 2018 - ACS Publications
… the chlorinated cyclohexanol moiety observed in napyradiomycin B4, a 7′-demethylated … product with a dehydrated mass compared to napyradiomycin B4. Following scale up, isolation…
Number of citations: 43 pubs.acs.org
YB Cheng, PR Jensen, W Fenical - European journal of …, 2013 - Wiley Online Library
… This compound had similar spectral features to Napyradiomycin B4 (8), but lacked the chlorine substituent.8 The COSY NMR spectrum showed correlations between 3-H (δ = 3.93 ppm)/…
D Carretero-Molina, FJ Ortiz-López, J Martín… - Marine drugs, 2020 - mdpi.com
… of napyradiomycin B4 [8], … napyradiomycin B4 was assigned by X-ray diffraction methods [8] and hence, the absolute setereochemistry is assumed identical to that of napyradiomycin B4 …
Number of citations: 22 www.mdpi.com
SA Snyder, ZY Tang, R Gupta - Journal of the American Chemical …, 2009 - ACS Publications
… (6) As indicated, dissection of the pendant six-membered ring in napyradiomycin B4 (2) through a chloronium-induced cation-π-cyclization would lead directly to napyradiomycin A1 (3). …
Number of citations: 179 pubs.acs.org
A Mendoza, FJ Fananas… - Current Organic …, 2013 - ingentaconnect.com
This review covers the recent advances concerning the elusive enantioselective biomimetic cyclization of functionalized unsaturated compounds promoted by halonium ions. The …
Number of citations: 27 www.ingentaconnect.com
T HENKEL, A ZEECK - The Journal of Antibiotics, 1991 - jstage.jst.go.jp
1) in combination with the mass spectra, were the key tools for structure elucidation and unambig-uously led to the structure of 1 for naphthomevalin. 1 shows very close …
Number of citations: 28 www.jstage.jst.go.jp
L Farnaes, NG Coufal, CA Kauffman… - Journal of natural …, 2014 - ACS Publications
The microbial production, isolation, and structure elucidation of four new napyradiomycin congeners (1–4) is reported. The structures of these compounds, which are new additions to …
Number of citations: 55 pubs.acs.org
JW Choi, GJ Kim, HJ Kim, JW Nam, J Kim, J Chin… - Bioorganic …, 2020 - Elsevier
… 18-hydroxynapyradiomycin A1 (2), 16S-napyradiomycin A2 (4), 16R-napyradiomycin A2 (5), and napyradiomycin B4 (10) were found to activate Nrf2 moderately. Except for compound 6…
Number of citations: 9 www.sciencedirect.com
IE Soria-Mercado, A Prieto-Davo… - Journal of natural …, 2005 - ACS Publications
… Compound 2 is closely related to napyradiomycin B4, 10 which is identical but lacks the methyl group at C-16. The observation of a C-11−C-12 olefin in 2 raises the question of whether …
Number of citations: 191 pubs.acs.org

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